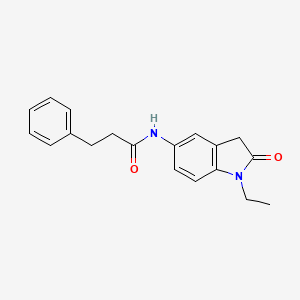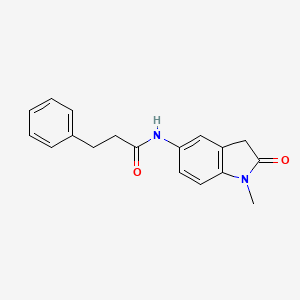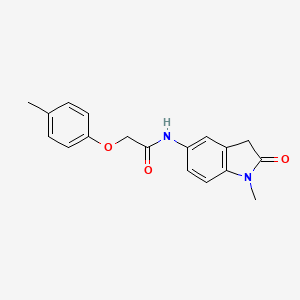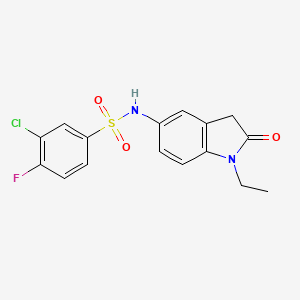
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide, or N-ethyl-3-phenylindole-5-carboxamide (EPICA), is a synthetic compound with potential applications in pharmacological research. It is a member of the indole-5-carboxamide family of compounds and has been studied for its potential therapeutic effects in a variety of diseases and conditions. EPICA has been studied for its potential to modulate the activity of a variety of enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. In addition, EPICA has been studied for its ability to modulate the activity of several neurotransmitters and neuropeptides.
科学研究应用
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide has been studied for its potential therapeutic effects in a variety of diseases and conditions. It has been studied for its ability to modulate the activity of several enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. This compound has also been studied for its potential to modulate the activity of a variety of neurotransmitters and neuropeptides. In particular, it has been studied for its potential to modulate the activity of serotonin, dopamine, and norepinephrine, as well as their respective receptors.
作用机制
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is not yet fully understood. However, it is believed to act by modulating the activity of several enzymes, receptors, and transporters. It is believed to act as an agonist or antagonist at various targets, depending on the specific target and the concentration of this compound. In addition, this compound is believed to modulate the activity of several neurotransmitters and neuropeptides, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of in vitro and in vivo models. In general, this compound has been found to modulate the activity of several enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. In addition, this compound has been found to modulate the activity of several neurotransmitters and neuropeptides, including serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
The advantages of using N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide in laboratory experiments include its ability to modulate the activity of a variety of enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. In addition, this compound is relatively easy to synthesize, which makes it attractive for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
未来方向
There are several potential future directions for research on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide. These include further research into its mechanism of action, its potential therapeutic effects in a variety of diseases and conditions, and its ability to modulate the activity of several neurotransmitters and neuropeptides. In addition, further research into the synthesis of this compound and its potential applications in pharmacological research is warranted. Finally, further research into the potential toxicological effects of this compound is also needed.
合成方法
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide has been extensively studied. The most widely employed method is the reductive alkylation of indole-5-carboxylic acid with ethyl phenylpropionate. This reaction is carried out in the presence of a reducing agent, such as sodium borohydride, and a catalyst, such as palladium on carbon. The reaction is typically carried out in an aqueous-organic solvent mixture and yields the desired product in high yield.
属性
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-21-17-10-9-16(12-15(17)13-19(21)23)20-18(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTRSIXYOFSEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6511311.png)
![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6511318.png)
![N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide](/img/structure/B6511333.png)
![3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511345.png)
![4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511346.png)
![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6511374.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide](/img/structure/B6511379.png)



![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6511408.png)
![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-phenylpropanamide](/img/structure/B6511409.png)
![3-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}butanamide](/img/structure/B6511413.png)
![2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6511418.png)